molecular formula C15H25NO2 B8074615 Tert-butyl 2-aminoadamantane-2-carboxylate

Tert-butyl 2-aminoadamantane-2-carboxylate

Cat. No.: B8074615
M. Wt: 251.36 g/mol
InChI Key: PCSWAFUARBKFHE-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminoadamantane-2-carboxylate is an organic compound with the molecular formula C15H25NO2 and a molecular weight of 251.36 g/mol . This compound is a derivative of adamantane, a hydrocarbon known for its rigid, cage-like structure. The tert-butyl group and the amino group attached to the adamantane core confer unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-aminoadamantane-2-carboxylate typically involves the reaction of 2-aminoadamantane-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-aminoadamantane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroadamantane derivatives, while reduction of the carboxylate group can produce adamantane alcohols.

Scientific Research Applications

Tert-butyl 2-aminoadamantane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-aminoadamantane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the adamantane core provides a rigid framework that can interact with hydrophobic regions of proteins and other macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-aminoadamantane: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    Adamantane-2-carboxylic acid: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.

    Tert-butyl adamantane-2-carboxylate:

Uniqueness

Tert-butyl 2-aminoadamantane-2-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl 2-aminoadamantane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)15(16)11-5-9-4-10(7-11)8-12(15)6-9/h9-12H,4-8,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSWAFUARBKFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(C2CC3CC(C2)CC1C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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